N-Boc-(+/-)-trans-2-aminocyclohexyl-carbaldehyde
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Description
N-Boc-(+/-)-trans-2-aminocyclohexyl-carbaldehyde is a chemical compound that has gained immense attention in the field of medicinal chemistry due to its potential therapeutic applications. It is a derivative of cyclohexylamine and has a Boc protecting group attached to the amine group. The compound has been found to exhibit promising biological activities, making it a valuable candidate for drug development.
Scientific Research Applications
N-Boc Deprotection
The tert-butyloxycarbonyl (Boc) group is one of the most widely used amine-protecting groups in multistep reactions in synthetic organic chemistry as well as in peptide synthesis . An efficient and sustainable method for N-Boc deprotection has been described using a choline chloride/p-toluenesulfonic acid deep eutectic solvent (DES), which is used as a reaction medium plus catalyst .
BOC Protection of Amines
A green and eco-friendly route for the almost quantitative BOC protection of a large variety of aliphatic and aromatic amines, amino acids, and amino alcohols has been reported in catalyst and solvent-free media under mild reaction conditions . This protocol does not require any water quenches, solvent separations, and purification steps, such as recrystallization and column chromatography .
N-Boc Protection on Structurally Diverse Amines
A green and simple approach for the N-Boc protection on structurally diverse amines under ultrasound irradiation is described . Selective N-Boc protection was achieved in excellent isolated yield in a short reaction time at room temperature .
Preparation of Specific Compounds
The compound is used in the preparation of tert-butyl N-((1R,2S,5S)-2-((2-((5-chloropyridin-2-yl)amino)-2-oxoacetyl)amino) -5-(dimethylcarbamoyl)cyclohexyl)carbamate . This method substantially facilitates the obtention of the compound of formula (I), leading to a reduction in the viscosity of the reaction medium and improving product yield and/or product purity .
Synthesis of Ceftolozane
An important intermediate product in the synthesis of ceftolozane, tert-butyl N-(2-{[({1-methyl-5-[(triphenylmethyl)amino]-1H-pyrazol-4-yl}amino)carbonyl]amino}ethyl)carbamate, was obtained in an overall yield of 59.5% via amination, reduction, esterification, trityl protection, and condensation steps starting from 1-methyl-1H-pyrazol-5-amine .
Palladium-Catalyzed Synthesis of N-Boc-Protected Anilines
tert-Butyl carbamate is used in palladium-catalyzed synthesis of N-Boc-protected anilines . It was used in the synthesis of tetrasubstituted pyrroles, functionalized with ester or ketone groups at C-3 position .
properties
IUPAC Name |
tert-butyl N-[(1S,2S)-2-formylcyclohexyl]carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO3/c1-12(2,3)16-11(15)13-10-7-5-4-6-9(10)8-14/h8-10H,4-7H2,1-3H3,(H,13,15)/t9-,10+/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KNQREOBBZDSHPN-ZJUUUORDSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCCCC1C=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H]1CCCC[C@@H]1C=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-Boc-(+/-)-trans-2-aminocyclohexyl-carbaldehyde |
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